molecular formula C18H16N2O3S B2589018 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 850932-24-0

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No.: B2589018
CAS No.: 850932-24-0
M. Wt: 340.4
InChI Key: VHIXSPAKGNLHJC-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a synthetic hybrid organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores—the indole and the indolin-2-one—scaffolds that are frequently explored in the development of novel therapeutic agents due to their wide range of biological activities[a citation:1] . The indole nucleus is a structure of high significance in pharmaceutical research, with derivatives demonstrating a broad spectrum of biological properties, including anticancer, antimicrobial, and antiviral activities[a citation:7]. The indolin-2-one moiety, in particular, has attracted considerable attention as a core structure in various protein kinase inhibitors and has been developed into approved anticancer drugs . Molecular hybridization, the strategy of combining these two bioactive fragments into a single molecule, is a rational approach in chemical biology that can lead to compounds with synergistic activity or novel mechanisms of action . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against various biological targets, for structure-activity relationship (SAR) studies, and for the development of new inhibitors targeting specific enzymatic pathways. This product is intended for research purposes in laboratory settings only. For Research Use Only. Not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-ylsulfonyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18(20-10-9-13-5-1-4-8-16(13)20)12-24(22,23)17-11-19-15-7-3-2-6-14(15)17/h1-8,11,19H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIXSPAKGNLHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction between 1H-indole-3-sulfonyl chloride and indoline. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their properties:

Compound Name Key Substituents Molecular Formula Notable Properties/Applications References
2-((1H-Indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone Indolin-1-yl, sulfonyl-indole C₁₉H₁₇N₂O₃S Potential CNS receptor modulation
1-(5-Fluoro-1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone 4-Iodophenylsulfonyl, piperazine C₂₈H₂₆FIN₃O₄S 5-HT₆ receptor antagonist
1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone Thioether, nitro group C₁₆H₁₂N₂O₃S Antimalarial (IC₅₀ = 240 nM)
1-(1H-Indol-3-yl)-2-phenylethanone Phenyl, unsubstituted indole C₁₆H₁₃NO Simple indole derivative, baseline comparison
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone Diethylamino group C₁₄H₁₈N₂O Potential psychoactive properties

Functional Group Impact on Physicochemical Properties

  • Sulfonyl vs. Thioether Groups: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to thioether analogs (e.g., 1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone), which may enhance receptor binding but reduce membrane permeability . Thioether-containing analogs exhibit higher lipophilicity, correlating with improved antimalarial activity (IC₅₀ = 90–240 nM) .
  • Indolin-1-yl vs. Piperazine-containing analogs (e.g., 3a–v in ) show enhanced selectivity for serotonin receptors due to the basic nitrogen interacting with receptor pockets .

Biological Activity

The compound 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 926198-68-7

This structure features a sulfonyl group attached to an indole core, which is significant for its biological activity.

Antimicrobial Effects

Research indicates that indole derivatives, including the compound , exhibit notable antimicrobial properties. For instance, a study highlighted that related indole compounds displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A0.090.18
Compound B0.1810.36
This compoundTBDTBD

These findings suggest that the compound may possess similar antimicrobial potential, warranting further investigation into its efficacy against specific pathogens.

Antiviral Activity

The antiviral properties of indole derivatives have also been explored extensively. Studies have shown that certain indole-based compounds can inhibit viral replication in vitro. For example, one study reported IC50_{50} values for antiviral activity against the influenza virus (H1N1) and herpes simplex virus (HSV-1):

CompoundIC50_{50} (H1N1, µM)IC50_{50} (HSV-1, µM)
Compound C0.00270.0022
Compound D0.0051TBD
This compoundTBDTBD

These results indicate that the compound may have potential as an antiviral agent, particularly if it can be optimized through structural modifications.

The mechanisms through which indole derivatives exert their biological effects often involve interactions with specific enzymes or receptors within microbial or viral systems:

  • Antibacterial Activity : Indoles may inhibit bacterial cell wall synthesis or interfere with protein synthesis.
  • Antiviral Activity : These compounds can target viral enzymes or disrupt viral entry into host cells.

In silico studies have shown promising binding affinities of these compounds to key targets involved in biofilm formation and viral replication, suggesting a rational approach for further development.

Case Study 1: Antibacterial Efficacy

In a recent study, a series of indole derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications to the indole ring significantly influenced their activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral capabilities of various indole derivatives against H1N1 and HSV-1. The findings demonstrated that specific substitutions on the indole ring enhanced the compounds' potency, making them viable candidates for drug development.

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